Lysosulfatide

Description

Contextualization within Sphingolipidomics Research

Sphingolipidomics, a specialized branch of lipidomics, focuses on the comprehensive analysis of sphingolipids, a class of lipids characterized by a sphingoid base backbone. researchgate.net These molecules are not merely structural components of cell membranes but are also critical signaling molecules involved in a myriad of cellular functions, including cell growth, differentiation, apoptosis, and autophagy. researchgate.netfrontiersin.org Within this complex landscape, lysosulfatide emerges as a key area of investigation. It is a member of the "lyso-" sphingolipid subcategory, which includes sphingolipids that lack a fatty acyl group but possess a headgroup attached to the 1-hydroxyl position. mdpi.com The study of such deacylated forms is crucial as they often accumulate in sphingolipid storage diseases, serving as important biomarkers and contributing to the pathology of these conditions. mdpi.com

This compound as a Deacylated Sulfoglycosphingolipid

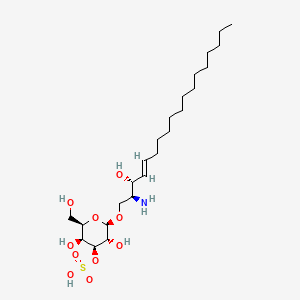

This compound, also known as sulfogalactosylsphingosine or psychosine-3'-sulfate ester, is chemically defined as the deacylated form of sulfatide. ontosight.airesearchgate.netresearchgate.net Sulfatides (B1148509) are sulfoglycosphingolipids, a class of glycolipids containing a sulfate (B86663) group. wikipedia.org Specifically, sulfatide consists of a ceramide backbone (composed of a sphingoid base and a fatty acid) linked to a galactose sugar that is esterified with a sulfate group at the 3' position. researchgate.netgoogle.comasau.ru this compound is formed when the fatty acid chain is removed from the ceramide moiety of sulfatide. researchgate.netresearchgate.net This structural modification significantly alters its physicochemical properties, rendering it more water-soluble than its acylated counterpart.

The biosynthesis of its precursor, sulfatide, begins in the endoplasmic reticulum with the synthesis of galactosylceramide (GalCer) from ceramide and UDP-galactose. jneurosci.orgnih.gov GalCer is then transported to the Golgi apparatus, where the enzyme cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue, forming sulfatide. jneurosci.orgnih.govfrontiersin.org The degradation of sulfatide occurs in the lysosomes, a process catalyzed by the enzyme arylsulfatase A (ASA), which hydrolyzes the sulfate ester bond. jneurosci.orgnih.gov The deacylation of sulfatide to form this compound is carried out by the lysosomal enzyme acid ceramidase. researchgate.net

Historical Perspectives in Glycosphingolipid Research

The study of glycosphingolipids dates back to the late 19th century with their discovery by Johannes Thudichum during his investigation of the chemical composition of the human brain. nih.gov These complex lipids were initially found to accumulate in the tissues of patients with "storage disorders," such as Tay-Sachs disease, in the 1940s. nih.gov Their intricate structures, consisting of a glycan portion attached to a hydrophobic ceramide tail, led to them being named "sphingolipids" after the enigmatic Sphinx. nih.gov

Research into specific glycosphingolipids like sulfatide and its deacylated form, this compound, gained momentum with the understanding of their roles in the myelin sheath and the pathogenesis of certain diseases. wikipedia.orgucl.ac.uk A significant milestone was the identification of arylsulfatase A (ASA) deficiency as the cause of metachromatic leukodystrophy (MLD), a lysosomal storage disease characterized by the accumulation of sulfatide. pnas.orgelsevier.es Subsequently, increased concentrations of this compound were also found in the tissues of MLD patients, implicating it as a key cytotoxic compound in the disease's pathology. researchgate.netpnas.orglimes-institut-bonn.de

Significance in Contemporary Lipid Biology Investigations

In modern lipid biology, this compound is recognized as a bioactive lipid mediator with diverse physiological and pathological roles. ontosight.ai Its accumulation is a hallmark of metachromatic leukodystrophy (MLD), and it is considered a major factor in the pathogenesis of this neurodegenerative disease. researchgate.netpnas.org Elevated levels of this compound have been shown to be cytotoxic, potentially through the inhibition of crucial enzymes like protein kinase C and cytochrome c oxidase. researchgate.netpnas.org

Beyond its role in MLD, this compound is implicated in various cellular signaling pathways. It can act as an extracellular signal, influencing cell migration and morphology. medchemexpress.comnih.gov Studies have shown that this compound can regulate the motility of neural precursor cells by inducing a rapid increase in intracellular calcium, leading to process retraction. nih.gov Furthermore, this compound has been found to have anticoagulant properties, inhibiting thrombin generation by binding to factor Xa. plos.org Its presence in high-density lipoprotein (HDL) particles also suggests a role in lipid transport and metabolism. plos.orgresearchgate.net The ongoing research into this compound continues to unveil its complex involvement in cellular function and its potential as a biomarker and therapeutic target for various diseases. researchgate.nettandfonline.com

Structure

2D Structure

Properties

Molecular Formula |

C24H47NO10S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1 |

InChI Key |

BXSULSOCJNTUJS-YTBMLWRQSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |

Synonyms |

lysosulfatide psychosine-3'-sulfate este |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Lysosulfatide

Precursor Compounds and Origin

The formation of lysosulfatide is primarily linked to two main precursor molecules: sulfatide and, putatively, psychosine (B1678307).

Sulfatide as the Primary Precursor

Sulfatide, or 3-O-sulfogalactosylceramide, is a major acidic glycosphingolipid, particularly abundant in the myelin sheaths of the nervous system. nih.gov It is widely considered the primary precursor to this compound. researchgate.netresearchgate.net this compound, also known as sulfogalactosylsphingosine, is formed through the deacylation of sulfatide, a process that involves the removal of the N-linked fatty acid from the ceramide backbone of sulfatide. nih.govresearchgate.netnih.gov

The accumulation of both sulfatide and this compound is a hallmark of metachromatic leukodystrophy (MLD), a lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A (ASA). nih.govnih.gov In MLD, the impaired degradation of sulfatide leads to its accumulation and subsequent conversion to this compound. nih.gov

Psychosine as a Proposed Anabolic Precursor

An alternative, anabolic pathway for this compound synthesis has been proposed, involving the direct sulfation of psychosine (galactosylsphingosine). nih.gov Psychosine itself is a precursor to galactosylceramide, a key component of myelin. researchgate.netnih.gov This hypothesis suggests that under certain conditions, psychosine can be directly sulfated to form this compound, bypassing the typical synthesis route from sulfatide. nih.gov This de novo synthesis from sphingosine (B13886) is another postulated mechanism. capes.gov.br

Enzymatic Synthesis Pathways

The enzymatic processes leading to this compound formation are complex and not fully elucidated. However, a key enzyme has been identified in the proposed anabolic pathway involving psychosine.

Involvement of Galactose-3-Sulfotransferase-1 in Psychosine Sulfation

The enzyme Galactose-3-O-sulfotransferase 1 (GAL3ST1), also known as cerebroside sulfotransferase, is responsible for the sulfation of galactosylceramide to form sulfatide. genecards.orgresearchgate.net It has been proposed that this enzyme may also catalyze the sulfation of psychosine to directly produce this compound. nih.govwellnessadvocate.com This enzyme, also referred to as psychosine sulfotransferase, facilitates the transfer of a sulfate (B86663) group from 3'-phosphoadenylyl sulfate to galactosylsphingosine, yielding psychosine sulfate (this compound). wikipedia.org

Catabolic Pathways and Degradation

The breakdown of this compound is a critical process for maintaining cellular homeostasis. This degradation primarily occurs within the lysosomes.

Lysosomal Degradation Mechanisms

The primary enzyme responsible for the degradation of sulfatides (B1148509), and by extension this compound, is arylsulfatase A (ASA). nih.govd-nb.info ASA catalyzes the initial step in the breakdown of these molecules by hydrolyzing the sulfate ester bond. researchgate.net In the context of MLD, the deficiency of ASA leads to the accumulation of both sulfatide and this compound within the lysosomes. nih.govd-nb.info The degradation of sulfatide within the lysosome is a sequential process that begins with desulfation by ASA, followed by the removal of the galactose residue by galactosylceramidase, and finally the cleavage of the fatty acid by acid ceramidase. nih.gov

Role of Arylsulfatase A (ASA) in Desulfation

Arylsulfatase A (ASA) is the lysosomal enzyme responsible for the initial step in the degradation of sulfatide (3-O-sulfogalactosylceramide). ucl.ac.uknih.govelabscience.com Its principal function is to catalyze the hydrolysis of the sulfate ester bond on the galactose moiety of sulfatide, a process known as desulfation. researchgate.netresearchgate.nettandfonline.comduke.edu This reaction yields galactosylceramide and an inorganic sulfate molecule. researchgate.netnih.gov

The crucial role of ASA is underscored by the pathological consequences of its deficiency. Inherited mutations in the ARSA gene, which encodes the ASA enzyme, lead to a significant reduction in its catalytic activity. medlineplus.govdovepress.com This enzymatic defect causes Metachromatic Leukodystrophy (MLD), a severe lysosomal storage disorder characterized by the massive accumulation of undegraded sulfatide within cells, particularly the myelin-producing oligodendrocytes and Schwann cells. caymanchem.comnih.govpnas.orgnih.gov This buildup disrupts myelin integrity, leading to progressive demyelination in the central and peripheral nervous systems. tandfonline.compnas.org In addition to sulfatide, its deacylated form, this compound, also accumulates in MLD, contributing to the disease's pathology. nih.govnih.govnih.gov

Essentiality of Sphingolipid Activator Protein Saposin B

The enzymatic activity of Arylsulfatase A in the dense, membrane-rich environment of the lysosome is critically dependent on a non-enzymatic cofactor, Saposin B (Sap B). nih.govresearchgate.netnih.gov Saposins are a group of four small glycoproteins that facilitate the degradation of various sphingolipids. amegroups.orgnih.gov Specifically, Saposin B is indispensable for the desulfation of sulfatide. ucl.ac.ukresearchgate.netnih.gov

Saposin B functions by binding to the sulfatide molecule embedded within the intralysosomal membranes, extracting it, and presenting it in a soluble form to the active site of the water-soluble ASA enzyme. researchgate.netnih.govnih.govuniprot.orguniprot.org This action as a "liftase" overcomes the physical challenge of an aqueous enzyme accessing its lipid substrate. amegroups.orgmdpi.com The interaction is highly specific, as other saposins like A, C, or D cannot effectively substitute for Sap B in this role. researchgate.netnih.gov The entire process is optimized for the acidic environment of the lysosome, with a pH optimum around 4.3. nih.gov A deficiency in Saposin B, much like a deficiency in ASA, impairs sulfatide degradation and results in a clinical picture of Metachromatic Leukodystrophy, highlighting its essential role in this metabolic pathway. nih.govnih.govnih.gov

Non-Lysosomal Degradation Pathways

While the lysosome is the primary site for sulfatide catabolism, evidence has emerged for alternative, non-lysosomal degradation pathways. nih.govpnas.org These pathways are particularly relevant in understanding the formation of this compound, which is sulfatide lacking its N-linked fatty acid. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH)-Mediated Hydrolysis of Sulfatide

A significant discovery in the non-lysosomal metabolism of sulfatide is the role of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH, an enzyme primarily known for its role in degrading endocannabinoids, has been shown to possess endo-N-deacylase activity towards sulfatide. nih.govuni.lu This means it can directly cleave the N-acyl linkage of sulfatide, releasing the fatty acid and forming this compound. nih.gov

This finding was initially unexpected, as FAAH is an integral membrane protein located in the endoplasmic reticulum, physically separate from the lysosomal compartment where sulfatide degradation typically occurs. nih.gov However, it is hypothesized that under conditions of lysosomal storage, such as in MLD, the accumulating sulfatide may be transported to other cellular compartments, including the endoplasmic reticulum, where it becomes a substrate for FAAH. nih.gov This hypothesis is supported by research showing that overexpressing FAAH in ASA-deficient cells leads to sulfatide hydrolysis. nih.govnih.gov Furthermore, genetic deletion of FAAH in a mouse model of MLD resulted in decreased levels of this compound in the brain, confirming its in vivo contribution to this compound formation. nih.govnih.gov

Identification of Endo-N-Deacylase Activity

The formation of this compound through the direct deacylation of sulfatide points to the existence of enzymes with endo-N-deacylase activity. nih.gov Research using ASA-deficient macrophages and microglial cells demonstrated an inherent ability to cleave the fatty acid from sulfatide, providing direct evidence for such an enzymatic activity independent of ASA. nih.govnih.gov FAAH was subsequently identified as the enzyme responsible for this activity in those specific cell models. nih.gov While FAAH is a key player, the existence of other, yet-to-be-identified, endo-N-deacylases that could contribute to sulfatide hydrolysis remains a possibility. nih.gov For context, other enzymes, such as a bacterial sphingolipid ceramide N-deacylase, are known to hydrolyze the N-acyl bond in a variety of sphingolipids, including sulfatide. sigmaaldrich.comresearchgate.net

Metabolic Intermediates and Downstream Products

The metabolic pathways involving this compound lead to the formation of other significant bioactive molecules.

Formation of Psychosine from this compound by ASA

Once formed, this compound can itself be a substrate for Arylsulfatase A (ASA). nih.gov In a subsequent metabolic step, ASA catalyzes the desulfation of this compound. This reaction removes the sulfate group from the galactose moiety, resulting in the formation of psychosine (galactosylsphingosine). nih.govoup.com This metabolic link is supported by studies in mouse models with combined deficiencies of saposin A and B. In these animals, the block in sulfatide degradation (due to Sap B deficiency) leads to a corresponding decrease in the downstream flux from this compound to psychosine. oup.comoup.com

Generation of Ceramide and Sphingosine

The metabolic processing of this compound can result in the formation of the fundamental sphingolipid building blocks, sphingosine and ceramide. This conversion is not a single reaction but a multi-step enzymatic cascade that first involves the catabolism of this compound to sphingosine, which can then be utilized in the synthesis of ceramide through the salvage pathway.

Pathway to Sphingosine

The generation of sphingosine from this compound is a degradative process that occurs within the lysosome. It involves the sequential removal of the sulfate and galactose moieties from the this compound molecule (sulfogalactosylsphingosine).

Desulfation: The initial step is catalyzed by the lysosomal enzyme Arylsulfatase A (ASA) . actamedicamarisiensis.ro This enzyme hydrolyzes the 3-O-sulfate ester bond on the galactose residue of this compound. researchgate.net The product of this reaction is galactosylsphingosine, a molecule also known as psychosine.

Degalactosylation: The resulting galactosylsphingosine then serves as a substrate for the enzyme β-galactocerebrosidase (GALC) . researchgate.net GALC cleaves the β-glycosidic bond, releasing the galactose sugar and yielding free sphingosine . researchgate.net

The following table summarizes the enzymatic reactions involved in the conversion of this compound to sphingosine.

| Step | Substrate | Enzyme | Product | Reaction Description |

| 1 | This compound (Sulfogalactosylsphingosine) | Arylsulfatase A (ASA) | Galactosylsphingosine (Psychosine) | Hydrolysis and removal of the sulfate group from the galactose moiety. actamedicamarisiensis.roresearchgate.net |

| 2 | Galactosylsphingosine (Psychosine) | β-galactocerebrosidase (GALC) | Sphingosine | Hydrolysis and removal of the galactose sugar to release the sphingoid base. researchgate.net |

Pathway to Ceramide via Sphingolipid Salvage

Ceramide is not a direct catabolic product of this compound. Instead, its formation relies on the sphingolipid salvage pathway , which recycles the sphingosine generated from the breakdown of complex sphingolipids, including this compound. researchgate.netwikipedia.orgresearchgate.net This pathway is a critical mechanism for cellular homeostasis, allowing for the reuse of sphingoid bases to synthesize new ceramides.

Re-acylation of Sphingosine: The key step in this pathway is the N-acylation of the free sphingosine molecule. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) , which are located in the endoplasmic reticulum. basicmedicalkey.commdpi.com

Formation of Ceramide: Ceramide synthases facilitate the formation of an amide bond between the amino group of sphingosine and the carboxyl group of a fatty acid, which is supplied by a fatty acyl-CoA donor. basicmedicalkey.com The result of this reaction is the formation of ceramide . There are six identified ceramide synthase enzymes in mammals (CerS1-6), each exhibiting specificity for fatty acids of different chain lengths, which gives rise to a diverse population of ceramide molecules. mdpi.comfrontiersin.org

The table below details the final step in generating ceramide from the sphingosine derived from this compound.

| Step | Substrate | Enzyme Family | Product | Reaction Description |

| 3 | Sphingosine + Fatty Acyl-CoA | Ceramide Synthases (CerS1-6) | Ceramide | N-acylation of sphingosine by transferring a fatty acid from a fatty acyl-CoA donor. researchgate.netbasicmedicalkey.com |

Cellular and Molecular Biology of Lysosulfatide

Subcellular Localization and Trafficking Mechanisms

The precise location of lysosulfatide within the cell is critical to understanding its biological functions and its role in pathology. Its distribution is primarily dictated by the metabolism of its precursor, sulfatide, and the cellular machinery responsible for lipid transport.

Presence in Plasma Membranes and Lipid Rafts

While sulfatide is a known component of the outer leaflet of the cell membrane and is particularly enriched in myelin, the presence of this compound in these locations is less direct. frontiersin.orgnih.gov Sulfatides (B1148509) are integral to the formation of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. frontiersin.orgnih.govwikipedia.orgmdpi.com These rafts serve as platforms for signal transduction and protein trafficking. frontiersin.orgwikipedia.org The deacylation of sulfatide to this compound can disrupt these lipid rafts, suggesting a potential, albeit transient, presence of this compound in these membrane domains. It is hypothesized that this compound contributes to disease pathology through the disruption of lipid rafts.

Lipid rafts are crucial for various cellular signaling processes. nih.govmdpi.comembopress.org The specific composition of lipids, including cholesterol and various sphingolipids, defines the properties of these domains. embopress.org The introduction of this compound, even at low levels, could alter the delicate balance of these microdomains, thereby affecting cellular function.

Intralysosomal Accumulation Dynamics

Under normal physiological conditions, this compound is present at very low levels in cells. However, in the context of certain lysosomal storage disorders, its accumulation becomes a defining pathological feature. Specifically, in metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A (ASA) leads to the inability to degrade sulfatide and this compound. d-nb.infonih.govresearchgate.net This enzymatic block results in the progressive intralysosomal accumulation of both lipids in various tissues, most notably in the nervous system, kidneys, and gallbladder. d-nb.info

Studies using animal models of MLD, such as the ASA-deficient mouse, have provided detailed insights into the dynamics of this accumulation. In these mice, this compound levels in the brain begin to increase significantly after one month of age compared to normal mice. nih.govresearchgate.net This accumulation correlates with the onset of demyelination and neuromotor deficits, highlighting the pathogenic role of this compound. nih.govcaymanchem.com Research has shown that lysosphingolipids, including this compound, can directly induce multiple lysosomal dysfunctions, such as altering lysosomal pH and impairing the degradation of other lipids. plos.org The accumulation of these lipids within lysosomes is a key driver of cellular toxicity in lysosomal storage disorders. plos.org

Molecular Interactions and Binding Partners

This compound's biological effects are mediated through its interactions with various proteins. These interactions can modulate enzymatic activity, influence protein aggregation, and interfere with normal cellular processes.

Protein-Lysosulfatide Interactions

The unique chemical structure of this compound, particularly its free amine group and sulfated galactose moiety, facilitates specific interactions with a range of proteins.

Recent research has uncovered a novel role for this compound in the regulation of blood coagulation. Studies have demonstrated that this compound can directly bind to Factor Xa (fXa), a critical enzyme in the coagulation cascade. plos.orgnih.gov This interaction has an anticoagulant effect, as it inhibits the generation of thrombin by the prothrombinase complex. plos.orgnih.gov

The binding of this compound to fXa is distinct from other known inhibitors. It does not inhibit the enzymatic active site of fXa directly but rather binds to a different domain on the fXa molecule. plos.org This interaction is dependent on the free amine group of this compound, as N-acetylated sulfatide does not exhibit the same anticoagulant properties. plos.org Surface plasmon resonance and fluorescence studies have confirmed a direct interaction between this compound and fXa. plos.org This finding suggests that certain sphingolipids may act as endogenous modulators of coagulation.

Table 1: Research Findings on this compound and Factor Xa Interaction

| Finding | Method(s) Used | Reference(s) |

| This compound prolongs Factor Xa one-stage plasma clotting assays, demonstrating anticoagulant activity. | Clotting assays | plos.org |

| This compound inhibits prothrombin activation in purified systems containing Factor Xa and Factor Va. | Purified protein assays | plos.orgnih.gov |

| The free amine group of this compound is essential for its anticoagulant effect. | Comparison with N-acetyl-sulfatide | plos.org |

| This compound binds directly to Factor Xa, independent of the Gla domain. | Surface Plasmon Resonance, Fluorescence Spectroscopy | plos.org |

Alpha-synuclein (B15492655) is a protein centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies. researchgate.net Emerging evidence suggests a link between lysosomal storage disorders and the aggregation of alpha-synuclein. researchgate.net Specifically, molecular dynamics simulations have indicated that this compound, but not sulfatide, can directly interact with alpha-synuclein. researchgate.net

This interaction is thought to occur through the amine group of this compound binding to a region of alpha-synuclein near amino acid residues H50, G51, and A53. researchgate.net Notably, this region is also the location of several missense mutations associated with familial Parkinson's disease that enhance alpha-synuclein aggregation. researchgate.netnih.gov The binding of lipids like this compound can influence the misfolding and aggregation of alpha-synuclein. researchgate.netnih.gov This interaction provides a potential molecular link between sphingolipid metabolism and the development of alpha-synuclein pathology.

Recognition by CD1d on Immune Cells (e.g., iNKT Cells)

Lipid-Lysosulfatide Interactions and Membrane Modulation

The interaction of this compound with other lipids and its influence on membrane properties are critical aspects of its biological activity. frontiersin.orgmdpi.com As a sphingolipid, this compound is a component of cellular membranes and can influence the organization and fluidity of the lipid bilayer. nih.govplos.org The negatively charged sulfate (B86663) group on the galactose moiety of this compound can lead to lateral charge repulsion, which perturbs its packing within the membrane. nih.gov

The presence of other lipids, such as sphingomyelin (B164518) and cholesterol, can modulate the distribution of sulfatides within the membrane. nih.gov In the presence of sphingomyelin, sulfatide tends to co-localize with sphingomyelin and cholesterol in specific membrane domains, often referred to as lipid rafts. nih.gov These specialized membrane microdomains are important for signal transduction and protein trafficking. nih.gov

The physical properties of this compound and its interactions with other lipids can also affect the function of membrane-associated proteins. The conformation of sulfatide itself can change upon binding to proteins, which in turn can influence protein-protein interactions and subsequent cellular signaling. nih.gov For example, the interaction of sulfatide with certain proteins can induce a conformational change in the sulfatide headgroup from a bent to an extended form, potentially increasing binding affinity and triggering downstream events. nih.gov

Receptor-Mediated Signaling Pathways

Extracellular Signaling via S1P3 Receptor Involvement

This compound can act as an extracellular signaling molecule, with some of its effects being potentially mediated through the sphingosine-1-phosphate receptor 3 (S1P3), a G protein-coupled receptor. plos.orgahajournals.org This receptor is also a target for other lysophospholipids like sphingosine-1-phosphate (S1P) and sphingosylphosphorylcholine (B14255). ahajournals.org

In endothelial cells, lysophospholipids present in high-density lipoprotein (HDL) particles, including this compound, are thought to activate S1P3, leading to the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org However, the signaling pathways can be complex and may differ depending on the cell type and the specific lysophospholipid. For instance, while both S1P and this compound can trigger calcium influx and Akt phosphorylation in certain cell lines, the involvement of specific G proteins (Gq and Gi/o) can vary. kyoto-u.ac.jp

Interestingly, while some studies suggest a role for S1P3 in mediating this compound's effects, other research indicates that not all actions of this compound are dependent on this receptor. nih.gov In a neural precursor cell line, for example, the effects of this compound on cell motility were not blocked by S1P3 inhibitors, despite the expression of the receptor by these cells. nih.gov This suggests the existence of alternative or additional signaling pathways for this compound.

Influence on Cellular Processes

Regulation of Neural Precursor Cell Motility

This compound has been shown to act as an extracellular signal that regulates the motility of neural precursor cells. nih.govnih.govmedchemexpress.com Specifically, in the B35 neuroblastoma cell line, this compound rapidly induces process retraction and cell rounding, thereby inhibiting cell migration. nih.gov

The signaling mechanism underlying this effect involves a rapid increase in the intracellular calcium concentration ([Ca2+]i) upon stimulation with this compound. nih.gov This calcium influx is the direct trigger for the collapse of cellular processes. While these neural precursor cells express the S1P3 receptor, which is a known receptor for this compound in other contexts, experiments using S1P3 inhibitors have demonstrated that this receptor is not responsible for mediating the observed effects on cell motility. nih.gov This points to a distinct, S1P3-independent signaling pathway for this compound in these cells.

The regulation of neural precursor cell motility by this compound may have physiological and pathological relevance. nih.gov Elevated levels of this compound can occur under conditions such as the breakdown of the blood-brain barrier or in lysosomal storage disorders like metachromatic leukodystrophy, where the accumulation of sulfatides and lysosulfatides is a key feature. nih.govresearchgate.net In these contexts, the inhibitory effect of this compound on cell migration could impact neural development and repair processes. nih.gov

| Cell Line | Effect of this compound | Signaling Mechanism | S1P3 Involvement |

| B35 Neuroblastoma | Inhibition of migration (process retraction, cell rounding) | Rapid increase in intracellular calcium ([Ca2+]i) | No |

Impact on Protein Kinase C Activity

This compound, the deacylated form of sulfatide, has been identified as a potent inhibitor of protein kinase C (PKC). pnas.orgresearchgate.net In vitro studies have demonstrated that this compound can significantly reduce PKC activity. Specifically, a concentration of 150 μM of this compound resulted in a 50% inhibition of this crucial enzyme. nih.govresearchgate.net This inhibitory effect on PKC suggests that the accumulation of this compound, as seen in certain pathological conditions like metachromatic leukodystrophy (MLD), could disrupt normal cellular signaling pathways. nih.gov The mechanism of inhibition is thought to involve the interaction of this compound with the regulatory domain of PKC, thereby preventing its activation. nih.gov

The inhibitory action of this compound on PKC is considered a key aspect of its cytotoxic nature. nih.govresearchgate.net By interfering with PKC-mediated signaling, which is vital for processes such as cell growth and differentiation, this compound may contribute to the cellular dysfunction observed in diseases characterized by its accumulation. nih.govnih.gov The disruption of lipid raft architecture by this compound accumulation might also play a role in deregulating signal activity, including that mediated by PKC. nih.gov

| Parameter | Finding | Reference |

| Effect on PKC | Potent inhibitor | pnas.orgresearchgate.net |

| Inhibitory Concentration (IC50) | 150 μM for 50% inhibition | nih.govresearchgate.net |

| Proposed Mechanism | Interaction with PKC regulatory domain | nih.gov |

| Cellular Implication | Disruption of signaling pathways | nih.gov |

Effects on Cytochrome C Oxidase Activity

Research has shown that this compound exerts an inhibitory effect on cytochrome c oxidase, a critical enzyme complex in the mitochondrial electron transport chain. nih.govresearchgate.net Studies have reported that concentrations of this compound between 50 and 100 μM can inhibit the activity of this enzyme. nih.govresearchgate.net This inhibition of cytochrome c oxidase by this compound is dose-dependent. nih.gov

The accumulation of this compound in tissues, particularly in the nervous system, and its subsequent inhibition of cytochrome c oxidase are thought to be contributing factors to the demyelination process seen in metachromatic leukodystrophy. nih.gov The cytotoxic properties of this compound are, at least in part, attributed to its ability to interfere with mitochondrial function through the inhibition of key respiratory enzymes like cytochrome c oxidase. nih.gov

| Parameter | Finding | Reference |

| Effect on Cytochrome C Oxidase | Inhibition of activity | nih.govresearchgate.net |

| Inhibitory Concentration | 50-100 μM | nih.govresearchgate.net |

| Dose-Response | Inhibition is dose-dependent | nih.gov |

| Pathological Implication | Potential contributor to demyelination | nih.gov |

Modulation of Endothelial Cell Functions

This compound, often found associated with high-density lipoproteins (HDL), plays a role in modulating various functions of endothelial cells. ahajournals.orgnih.gov One of its significant effects is the protection of endothelial cells from apoptosis (programmed cell death) induced by growth factor deprivation. ahajournals.orgnih.gov This protective effect is comparable to that of native HDL and is mediated through the activation of the protein kinase Akt, a key transducer of anti-apoptotic signals. nih.gov

Furthermore, this compound can influence the expression of adhesion molecules on endothelial cells. It has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin, a molecule involved in the initial steps of inflammation and atherosclerosis. nih.gov This inhibition occurs at both the mRNA and protein levels, leading to a reduced number of E-selectin molecules on the endothelial cell surface. nih.gov The mechanism behind this effect involves G-protein-coupled receptors and the activation of protein kinase Akt. nih.gov

This compound also contributes to the vasorelaxant properties of HDL. nih.gov It can cause eNOS-dependent relaxation of precontracted aortic rings, an effect mediated through the lysophospholipid receptor S1P3. ahajournals.orgnih.govahajournals.org This suggests a role for this compound in regulating vascular tone and endothelial health.

| Function | Effect of this compound | Mediators/Pathways | Reference |

| Cell Survival | Protects against apoptosis | Activation of Protein Kinase Akt | ahajournals.orgnih.gov |

| Adhesion Molecule Expression | Inhibits TNF-α-induced E-selectin expression | G-protein-coupled receptors, Protein Kinase Akt | nih.gov |

| Vasorelaxation | Induces eNOS-dependent relaxation | Lysophospholipid receptor S1P3 | ahajournals.orgnih.govahajournals.org |

Role in Biological Systems and Organismal Contexts

Nervous System Biology

Within the nervous system, lysosulfatide is implicated in several critical processes, from maintaining the integrity of the myelin sheath to influencing the development and signaling of neurons.

Involvement in Myelin Homeostasis and Axo-Glial Junctions

Sulfatide, and by extension its metabolite this compound, is crucial for the proper formation and maintenance of the myelin sheath, the protective covering of nerve axons. ucl.ac.ukresearchgate.net It is essential for the stability of myelin and the formation of the axo-glial junctions at the paranodes, which are critical for rapid nerve impulse conduction. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.netacs.org Alterations in sulfatide metabolism, which can lead to changes in this compound levels, are associated with myelin deterioration. ucl.ac.ukresearchgate.netresearchgate.net In conditions like metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A leads to the accumulation of both sulfatide and the cytotoxic this compound, resulting in severe demyelination. researchgate.netnih.govnih.govnih.govuu.nlnih.govtandfonline.com The accumulation of this compound is thought to contribute significantly to the pathology of MLD. d-nb.inforesearchgate.net Studies in mouse models of MLD have shown that increased levels of this compound in the brain correlate with the disease's progression. nih.govnih.gov

| Biological Process | Role of Sulfatide/Lysosulfatide | Associated Pathologies |

| Myelin Homeostasis | Essential for myelin stability and maintenance. ucl.ac.ukdovepress.com | Myelin deterioration, demyelination. ucl.ac.ukresearchgate.netresearchgate.net |

| Axo-Glial Junctions | Crucial for the proper formation of paranodal junctions. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.netacs.org | Impaired nerve conduction. |

| Metachromatic Leukodystrophy (MLD) | Accumulation due to arylsulfatase A deficiency. researchgate.netnih.govnih.govnih.govuu.nlnih.govtandfonline.com | Severe demyelination and neurodegeneration. uu.nl |

Contribution to Neurodevelopmental Processes

This compound has been shown to influence the behavior of neural precursor cells. Research indicates that this compound can inhibit the migration of these cells through a calcium-mediated process that leads to cell process collapse. nih.govnih.govnih.govoup.com This suggests a potential role for this compound in regulating the intricate processes of neurodevelopment, where the precise migration and differentiation of neural precursors are essential for forming a functional nervous system. While the absence of certain sphingolipids, including those related to sulfatide, can be compatible with normal neural development initially, it can lead to late-onset axon and myelin sheath degeneration. ucl.ac.uk

Influences on Neuronal Signaling and Plasticity

The involvement of sulfatides (B1148509) in neuronal signaling and plasticity is an area of active investigation. Alterations in sulfatide metabolism can lead to synaptic dysfunction. ucl.ac.ukresearchgate.netresearchgate.netresearchgate.net this compound, at micromolar concentrations, has been shown to inhibit protein kinase C and cytochrome c oxidase activity, both of which are critical for various cellular signaling pathways. nih.gov Furthermore, sulfatides have been implicated in the regulation of ion channels, which are fundamental to neuronal signaling. ucl.ac.ukresearchgate.net While direct research on this compound's specific role in neuronal plasticity is ongoing, its influence on key signaling molecules and its association with synaptic dysfunction suggest a significant impact.

Immune System Modulation

Beyond the nervous system, this compound plays a crucial role in modulating the immune system, particularly through its interaction with specific immune cells.

Role in Antigen Presentation by CD1d

This compound, along with sulfatide, can be presented as a lipid antigen by the CD1d molecule. aai.orgnih.govnih.govresearchgate.net CD1d is a non-polymorphic, MHC class I-like molecule that presents lipid antigens to a specialized group of T cells called Natural Killer T (NKT) cells. nih.govfrontiersin.org The presentation of sulfatide and this compound by CD1d is a key mechanism through which these lipids can influence immune responses. aai.orgresearchgate.net Interestingly, studies have shown that different isoforms of sulfatide, including this compound, can have varying potencies in stimulating NKT cells. acs.orgnih.gov

Activation of Invariant Natural Killer T (iNKT) Cells

Invariant Natural Killer T (iNKT) cells are a subset of NKT cells that play a significant role in regulating immune responses in various contexts, including cancer and autoimmune diseases. nih.govoup.com Research has demonstrated that human iNKT cells can recognize and be activated by sulfatide and this compound presented by CD1d. aai.orgnih.gov In fact, some studies suggest that this compound is a more potent activator of human iNKT cells compared to other sulfatide isoforms. aai.org However, other research indicates that while many sulfatides can activate iNKT cells, this compound can actually inhibit their activation and suppress the activation induced by other potent antigens. nih.govoup.com This suggests a complex and potentially dual role for this compound in modulating iNKT cell function, which may have implications for immunosuppression in conditions like glioblastoma. nih.govoup.com

| Immune Cell Interaction | Role of this compound | Functional Outcome |

| Antigen Presentation | Presented by CD1d molecules. aai.orgnih.govnih.govresearchgate.net | Recognition by NKT cells. |

| iNKT Cell Activation | Can act as both an activator and an inhibitor. aai.orgnih.govoup.com | Modulation of immune responses. |

Involvement in Inflammatory Responses

This compound is recognized as a lipid that can modulate immune and inflammatory responses. Evidence suggests that its effects can be context-dependent, sometimes promoting and at other times inhibiting inflammatory processes.

One key interaction is with specific immune cells known as Natural Killer T (NKT) cells. Human invariant NKT (iNKT) cells, a type of innate-like lymphocyte, can directly recognize this compound when it is presented by the CD1d molecule. aai.org This recognition suggests a role for this compound in the endogenous activation of these T cells, which could be a significant feature in neuroinflammatory diseases like multiple sclerosis. aai.org

In the context of intestinal inflammation, such as ulcerative colitis, type II NKT cells that react to this compound have been implicated in promoting the inflammatory response. frontiersin.org These specific NKT cells were found to produce Interleukin-13 (IL-13), a cytokine involved in inflammatory processes. frontiersin.org This is distinct from liver-resident type II NKT cells, which may secrete different cytokines upon activation. frontiersin.org

Conversely, activation of type II NKT cells by sulfatide, a closely related compound, has shown protective effects in certain inflammatory conditions. frontiersin.org For instance, it can inhibit inflammatory liver diseases and has demonstrated a beneficial role in a mouse model of sepsis by reducing pro-inflammatory cytokines like TNFα and IL-6. frontiersin.org While these findings relate to sulfatide, they highlight the potential for related lipids like this compound to have complex, immunomodulatory roles. Alterations in the metabolism of sulfatide and, by extension, this compound, are thought to contribute to inflammation observed in various conditions associated with myelin pathology. researchgate.net

Coagulation System

This compound demonstrates significant activity within the blood coagulation cascade, primarily functioning as an anticoagulant.

Anticoagulant Activity and Mechanism

This compound exhibits robust anticoagulant activity by prolonging clotting times, as demonstrated in factor Xa (fXa)-initiated plasma clotting assays. plos.orgnih.govomicsdi.org Its mechanism is distinct from many other anticoagulants as it does not directly inhibit the enzymatic active site of fXa. plos.orgnih.gov Instead, its anticoagulant effect is achieved by binding to fXa at a location separate from the enzyme's Gla domain. plos.orgnih.gov This interaction inhibits fXa when the enzyme is bound to either phospholipids (B1166683) or its cofactor, factor Va (fVa). plos.orgnih.gov

Surface plasmon resonance and fluorescence spectroscopy studies have confirmed a direct binding interaction between this compound and fXa. plos.orgnih.gov The structural features of this compound are crucial for this activity. Research using analogs of this compound revealed that the free primary amine group on the sphingosine (B13886) backbone is essential for its anticoagulant properties; its acetylation, as in N-acetyl-sulfatide, nullifies the anticoagulant effect. plos.orgnih.gov

Inhibition of Thrombin Generation

The primary anticoagulant effect of this compound is the inhibition of thrombin generation. plos.orgnih.gov It specifically targets the prothrombinase complex (also known as II-ase), which is composed of fXa and fVa assembled on a phospholipid surface. This complex is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa), a key enzyme in the formation of blood clots.

In studies using purified clotting factors, this compound was shown to inhibit over 90% of prothrombin activation in reaction mixtures containing the full prothrombinase complex. plos.orgnih.gov It effectively down-regulates the generation of thrombin without affecting the activity of thrombin itself on fibrin (B1330869) formation. nih.gov This indicates that this compound's point of intervention is upstream in the coagulation cascade, specifically at the level of the prothrombinase complex. nih.gov The inhibitory concentration (IC₅₀) of this compound in plasma clotting assays is approximately 26 μM. nih.gov

| Assay / System | Finding | Reference |

|---|---|---|

| Factor Xa-1-Stage Plasma Clotting Assay | Prolonged clotting time, demonstrating robust anticoagulant activity. | plos.orgnih.gov |

| Purified Prothrombinase Complex (fXa/fVa/II/PL) | Inhibited >90% of prothrombin (II) activation to thrombin (IIa). | plos.orgnih.gov |

| Thrombin-initiated Clotting Assay | No inhibition, indicating it does not affect fibrin formation by thrombin. | nih.gov |

| fXa Enzymatic Hydrolysis of Peptide Substrates | No direct inhibition of the fXa active site. | plos.orgnih.gov |

Other Systemic Functions

Beyond inflammation and coagulation, this compound is a component of a major lipid transport system in the body.

Presence in High-Density Lipoprotein (HDL) Particles

This compound is a known constituent of high-density lipoprotein (HDL) particles circulating in the plasma. plos.org HDL particles are complex assemblies of lipids and proteins, including apolipoproteins, that play a crucial role in lipid transport and have various protective cardiovascular functions. ahajournals.orgahajournals.org

This compound, along with other lysosphingolipids like sphingosine-1-phosphate (S1P) and sphingosylphosphorylcholine (B14255) (SPC), is carried by HDL. ahajournals.orgnih.gov The association of these bioactive lipids with HDL is believed to contribute to the atheroprotective and anti-inflammatory effects of the lipoprotein. nih.gov For instance, HDL-associated lysolipids have been shown to be involved in signaling pathways that stimulate vasorelaxation and inhibit apoptosis. ahajournals.orgd-nb.info

The concentration of this compound within the HDL fraction of human plasma has been estimated to be in the range of 12–17 μM. plos.org This concentration is physiologically relevant, as it is within the range where this compound begins to exert its anticoagulant effects. researchgate.net

| Context | Detail | Reference |

|---|---|---|

| HDL Association | Present in High-Density Lipoprotein (HDL) particles. | plos.org |

| Concentration in HDL | Estimated at 12–17 μM in the HDL fraction of human plasma. | plos.org |

| Anticoagulant IC₅₀ | ~26 μM in plasma clotting assays. | nih.gov |

| Inflammatory Interaction | Recognized by human invariant NKT cells via CD1d. | aai.org |

Mechanisms in Pathophysiological Contexts

Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes of cells. sanfilippo.org.au This buildup is due to a deficiency in the activity of specific lysosomal enzymes responsible for breaking down these substances. sanfilippo.org.au The accumulation of these materials can lead to cellular dysfunction and a wide range of clinical symptoms affecting various organs, including the brain, liver, spleen, bones, and joints. sanfilippo.org.au

In the context of sphingolipidoses, a subgroup of LSDs, the accumulation of sphingolipids and their metabolic byproducts, such as lysosphingolipids, is a central feature. researchgate.net These disorders, which include Metachromatic Leukodystrophy (MLD), Gaucher disease, Fabry disease, and Krabbe disease, primarily impact the nervous and immune systems. researchgate.netuniversiteitleiden.nl The formation of lysosphingolipids occurs through the deacylation of the accumulating glycosphingolipids. universiteitleiden.nl

Cellular Dysfunction Associated with Lysosulfatide Accumulation

The accumulation of this compound within cells leads to a cascade of dysfunctional cellular processes. tandfonline.comresearchgate.net As sulfatides (B1148509) and lysosulfatides build up, the lysosomal-endosomal system becomes impaired, triggering secondary pathogenic events that can ultimately result in apoptosis (programmed cell death). tandfonline.com This cellular disruption is a key factor in the progressive demyelination seen in both the central and peripheral nervous systems of MLD patients. tandfonline.com

The instability of the lipid bilayer in MLD patients has been noted, and it's hypothesized that sulfatide and this compound may exert their toxic effects on myelin through different mechanisms. researchgate.net

This compound is considered a cytotoxic compound, and its accumulation is implicated in several cellular toxicity mechanisms that contribute to the pathology of MLD. nih.govresearchgate.net In-vitro studies have demonstrated its detrimental effects on various cellular functions. nih.gov

Key toxic effects of this compound include:

Enzyme Inhibition: this compound has been shown to inhibit the activity of crucial enzymes. For instance, at a concentration of 150 μM, it causes a 50% inhibition of protein kinase C, and at 50-100 μM, it inhibits cytochrome c oxidase activity. nih.govcaymanchem.com

Disruption of Lipid Rafts: It is suggested that this compound contributes to the disease pathology by disrupting lipid rafts, which are specialized membrane microdomains involved in vital cellular processes like signal transduction and membrane trafficking. researchgate.net

Impaired Cell Motility: this compound can regulate the motility of neural precursor cells, inhibiting their migration through a calcium-mediated process collapse. nih.govcaymanchem.com

Comparative Analysis with Other Lysosphingolipids in Disease Models

The pathogenic role of this compound in MLD shares similarities with other cytotoxic lysosphingolipids that accumulate in different lysosomal storage diseases. nih.gov A prominent example for comparison is psychosine (B1678307) (galactosylsphingosine), the toxic metabolite that accumulates in Krabbe disease (globoid cell leukodystrophy). universiteitleiden.nlnih.gov

| Feature | This compound (in MLD) | Psychosine (in Krabbe Disease) | Other Lysosphingolipids |

|---|---|---|---|

| Accumulating Lipid | Sulfogalactosylsphingosine | Galactosylsphingosine | Varies by disease (e.g., Globotriaosylsphingosine in Fabry disease, Glucosylsphingosine in Gaucher disease) universiteitleiden.nlbiologists.comportlandpress.com |

| Primary Affected System | Central and Peripheral Nervous Systems (demyelination) nih.govd-nb.info | Central and Peripheral Nervous Systems (demyelination, globoid cell formation) universiteitleiden.nlnih.gov | Varies; often includes nervous system, but also other organs like kidneys, heart, liver, and spleen biologists.comnih.gov |

| Proposed Toxic Mechanisms | Inhibition of protein kinase C and cytochrome c oxidase, disruption of lipid rafts, impaired cell migration. nih.govresearchgate.netcaymanchem.com | Apoptosis of oligodendrocytes, interference with IGF-1 signaling, activation of phospholipase A2, activation of TDAG8 receptors leading to globoid cell formation. nih.govnih.gov | Disruption of lysosomal pH, induction of neuronal cell dysfunction, stimulation of pathological protein aggregation (e.g., α-synuclein by glucosylsphingosine). portlandpress.comnih.gov |

| Disease Model Findings | Accumulation in ASA-deficient mice correlates with a neuroinflammatory response and progressive neuropathy, though demyelination is less severe than in humans. pnas.orgnih.govnih.gov | Accumulation in twitcher mice (a model of Krabbe disease) leads to progressive paralysis and early death, closely mimicking the human disease. nih.gov | Mouse models for diseases like Fabry and Gaucher show accumulation of their respective lysosphingolipids and recapitulate many aspects of the human diseases. biologists.com |

The "psychosine hypothesis" in Krabbe disease posits that the accumulation of this toxic lipid is a primary driver of the clinical symptoms, including the severe demyelination and the formation of characteristic globoid cells. universiteitleiden.nl The mechanisms of psychosine toxicity are more extensively studied and are thought to involve multiple pathways, including the induction of apoptosis in oligodendrocytes and the activation of specific G protein-coupled receptors. nih.govnih.gov

Given the structural similarity between this compound and psychosine, it is reasonable to assume that some of their pathogenic mechanisms might overlap. nih.gov For instance, the disruption of lipid raft architecture by psychosine has been proposed as a model for how this compound might exert its damaging effects in MLD. nih.gov However, while both diseases involve severe demyelination, the formation of globoid cells is a hallmark of Krabbe disease and is not characteristic of MLD. nih.gov

Studies on mouse models of MLD and Krabbe disease have been instrumental in understanding the roles of these lysosphingolipids. In ASA-deficient mice, this compound accumulation is observed, providing a valuable tool to investigate its specific contributions to the disease process. nih.gov Similarly, the twitcher mouse model of Krabbe disease, which accumulates high levels of psychosine, has been crucial for dissecting the toxic effects of this lipid. nih.gov Substrate reduction therapy, aimed at inhibiting the synthesis of the precursor glycolipids, has shown promise in mouse models of both MLD and Krabbe disease by reducing the levels of both the primary storage lipid and their toxic lysosphingolipid derivatives. dntb.gov.uax-mol.netnih.gov

Genetic and Epigenetic Modifiers of this compound Levels

The concentration of this compound is primarily dictated by genetic factors, specifically mutations in the ARSA gene, but is also influenced by other genetic and potentially epigenetic modifiers that affect its metabolism.

Genetic Modifiers

The primary genetic determinant of this compound accumulation is the functional state of the arylsulfatase A (ARSA) enzyme, which is encoded by the ARSA gene on chromosome 22q. redalyc.org Over 189 different mutations in the ARSA gene have been identified, leading to varying degrees of enzyme deficiency. redalyc.org These mutations directly correlate with the clinical phenotype of MLD and, consequently, the extent of sulfatide and this compound accumulation. redalyc.orgelsevier.es The complete or near-complete absence of ARSA activity results in the severe infantile form of MLD, characterized by high levels of these lipids. elsevier.es

Furthermore, genes involved in the synthesis of the precursor, sulfatide, can also indirectly influence this compound levels. Ceramide galactosyltransferase (CGT) is a key enzyme in the biosynthesis of galactosylceramide, the direct precursor to sulfatide. researchgate.netx-mol.net Studies using a small molecule inhibitor of CGT in an MLD mouse model showed decreased levels of both sulfatides and this compound, highlighting that upstream substrate reduction can be an effective way to control the accumulation of these toxic metabolites. nih.govx-mol.net

Epigenetic Modifiers

The role of epigenetic modifications—such as DNA methylation and histone modifications—in directly regulating this compound levels is an emerging area of research. unife.itgoettingen-research-online.de While direct evidence linking specific epigenetic marks to this compound accumulation is limited, the epigenetic regulation of genes involved in its metabolism is a plausible mechanism. Epigenetic modifiers are enzymes that alter the epigenome, while epigenetic modulators are upstream signaling pathways that influence the activity of these modifiers. unife.itgoettingen-research-online.de

For lysosomal storage diseases in general, abnormal epigenetic regulation of genes related to lysosomal function and lipid metabolism has been identified as a potential pathogenic factor. nih.gov For instance, in Alzheimer's disease, abnormal DNA methylation of genes involved in lipid metabolism has been observed. nih.gov It is hypothesized that similar mechanisms could be at play in MLD. Epigenetic changes could influence the expression of the ARSA gene itself or other genes that act as modifiers, such as FAAH or genes in the sulfatide synthesis pathway. nih.govfrontiersin.org For example, changes in the methylation status of the ARSA gene promoter could potentially alter its expression, thereby affecting enzyme levels and, consequently, the rate of this compound accumulation. Further research is needed to elucidate the specific epigenetic mechanisms that may contribute to the variability in this compound levels and disease severity among MLD patients with similar ARSA mutations. clinicalgate.com

Table 2: Genetic and Potential Epigenetic Modifiers of this compound

| Modifier Type | Gene/Factor | Function/Role | Effect on this compound Levels |

|---|---|---|---|

| Genetic | ARSA (Arylsulfatase A) | Encodes the enzyme that degrades sulfatide. redalyc.org Deficiency is the primary cause of MLD. elsevier.es | Mutations leading to deficient ARSA activity cause accumulation. tandfonline.com |

| FAAH (Fatty Acid Amide Hydrolase) | An endo-N-deacylase that can cleave sulfatide to form this compound. nih.gov | Genetic deletion of Faah in MLD mouse models reduces levels. nih.gov | |

| CGT (Ceramide Galactosyltransferase) | Key enzyme in the synthesis of galactosylceramide, the precursor to sulfatide. researchgate.netx-mol.net | Inhibition of CGT reduces the synthesis of precursors, leading to lower levels. nih.govx-mol.net | |

| Epigenetic (Hypothesized) | DNA Methylation | Addition of methyl groups to DNA, typically repressing gene expression. unife.it | Hypothetically, hypermethylation of the ARSA promoter could reduce its expression, indirectly increasing levels. |

| Histone Modification | Modifications like acetylation and methylation that alter chromatin structure and gene accessibility. goettingen-research-online.de | Could potentially regulate the expression of ARSA, FAAH, or other relevant genes in the lipid metabolic pathway. frontiersin.org |

Quantification Techniques

Accurate quantification of this compound in complex biological matrices such as cerebrospinal fluid (CSF), plasma, and tissues is essential. tandfonline.comnih.govnih.gov Advanced analytical methods provide the necessary sensitivity and specificity for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the precise and sensitive quantification of this compound. tandfonline.comresearchgate.net This method offers superior performance in complex biological samples due to its high specificity and sensitivity. tandfonline.com Researchers have developed and validated robust LC-MS/MS assays to measure this compound concentrations in various biological fluids, including CSF. tandfonline.com

In a typical LC-MS/MS workflow, this compound is first separated from other molecules in the sample using liquid chromatography. The separated compound is then ionized and analyzed by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For this compound, a common transition monitored is m/z 540.3 → 96.9 in negative ion mode. tandfonline.com

To ensure accuracy, a stable isotope-labeled internal standard, such as N-acetyl-sulfatide, is often used. tandfonline.com The use of an internal standard helps to correct for variations in sample preparation and instrument response. The method's validation typically includes assessing linearity, accuracy, and precision, with acceptance criteria often set within ±15%. tandfonline.com For instance, one validated assay demonstrated a linear range of 0.02–1.00 ng/ml for this compound in artificial CSF. tandfonline.com

Table 1: LC-MS/MS Parameters for this compound Quantification

| Parameter | Value | Reference |

| Chromatography Column | Maintained at 60°C | tandfonline.com |

| Flow Rate | 0.5 ml/min | tandfonline.com |

| Total Run Time | 4.00 min | tandfonline.com |

| This compound Elution Time | 1.61 min | tandfonline.com |

| Mass Spectrometer Mode | Negative Ion Mode (MRM) | tandfonline.com |

| Mass Transition (this compound) | m/z 540.3 → 96.9 | tandfonline.com |

| Mass Transition (Internal Standard) | m/z 582.4 → 96.9 (for lyso-IS) | tandfonline.com |

| Linear Range in artificial CSF | 0.02–1.00 ng/ml | tandfonline.com |

| Accuracy/Precision | Within ±15% | tandfonline.com |

Targeted and Untargeted Lipidomics Approaches

Lipidomics, the large-scale study of lipids, utilizes both targeted and untargeted approaches to analyze this compound and other related lipids. nih.govcreative-proteomics.com

Targeted lipidomics is a hypothesis-driven method that focuses on the precise quantification of a predefined set of lipids, including this compound. creative-proteomics.comthermofisher.com This approach offers high sensitivity, specificity, and accuracy, making it ideal for validating biomarkers and monitoring changes in specific lipid species. creative-proteomics.commdpi.com Targeted methods often employ techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. nih.gov

Untargeted lipidomics , on the other hand, is a comprehensive, discovery-oriented approach that aims to identify and quantify as many lipids as possible in a sample. creative-proteomics.com This method is particularly useful for identifying novel lipid biomarkers and gaining a broader understanding of lipid metabolism in different physiological or pathological states. creative-proteomics.commdpi.com Untargeted lipidomics typically uses high-resolution mass spectrometry (HR-MS) instruments, such as Orbitrap or QqTOF analyzers, which can acquire full scan mass spectra of all ionized lipids. nih.gov While powerful for discovery, untargeted approaches may be followed by targeted analysis for validation and precise quantification of specific lipids of interest. thermofisher.com

Both targeted and untargeted lipidomics workflows generally involve lipid extraction from the biological sample, followed by chromatographic separation (often LC) and mass spectrometric analysis. creative-proteomics.com The choice between a targeted or untargeted approach depends on the specific research question, with targeted methods providing quantitative precision for known lipids and untargeted methods offering a broader, exploratory view of the lipidome. creative-proteomics.comthermofisher.com

Structural Elucidation Methods

Determining the precise chemical structure of this compound is fundamental to understanding its function. A combination of spectroscopic and spectrometric techniques is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound. nih.govwikipedia.orgaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

¹³C-NMR spectroscopy is particularly valuable for confirming the location of the sulfate (B86663) group on the galactose residue. By comparing the ¹³C-NMR spectrum of this compound with that of galactopsychosine (its non-sulfated counterpart), a significant downfield shift is observed for the C-3 carbon of the galactose ring in this compound. nih.gov This chemical shift difference provides strong evidence for the attachment of the sulfate group at the C-3 position. nih.gov

¹H-NMR spectroscopy complements the ¹³C-NMR data, further supporting the structural assignment. nih.gov Additionally, differences in the chemical shifts of the C-1 to C-5 carbons of the sphingosine (B13886) moiety between this compound and galactopsychosine suggest an intramolecular or intermolecular interaction between the negatively charged sulfate group and the positively charged amino group. nih.gov

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry)

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing crucial information about its molecular weight and fragmentation patterns. nih.govkarary.edu.sd Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been effectively used for this purpose. nih.govcreative-proteomics.comwikipedia.org

Table 2: Key Mass Spectrometry Fragments of this compound

| Ionization Mode | Ion | m/z | Interpretation | Reference |

| Negative | [M-H]⁻ | 540 | Pseudomolecular ion | nih.gov |

| Negative | [SO₄H]⁻ | 97 | Sulfate ion | nih.gov |

| Positive | [M+H]⁺ | 542 | Pseudomolecular ion | nih.gov |

| Positive | [Psychosine+H]⁺ | 462 | Protonated psychosine | nih.gov |

| Positive | Fragment | 282 | Dehydrated sphingosine | nih.gov |

| Positive | Fragment | 264 | Dehydrated sphingosine | nih.gov |

Thin-Layer Chromatography (TLC) in Analytical Characterization

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique used in the initial characterization and separation of this compound. nih.govwikipedia.org It is a type of planar chromatography where a thin layer of adsorbent material, such as silica (B1680970) gel, acts as the stationary phase, and a solvent or solvent mixture serves as the mobile phase. wikipedia.org

The migration of this compound on a TLC plate is distinctive due to the presence of both a negatively charged sulfate group and a positively charged amino group. nih.gov This zwitterionic nature results in anomalous Rf values (the ratio of the distance traveled by the compound to that of the solvent front) when compared to other lysosphingolipids like glucopsychosine and galactopsychosine, across neutral, acidic, and alkaline developing solvent systems. nih.gov This unique chromatographic behavior on TLC can be used as a preliminary method for its identification. nih.gov While not as specific or quantitative as mass spectrometry-based methods, TLC is a valuable tool for monitoring chemical reactions and assessing the purity of this compound preparations. wikipedia.org

Investigation of Molecular Interactions

The intricate molecular interactions of this compound are fundamental to understanding its biological roles. Advanced analytical techniques have been instrumental in elucidating these interactions, providing insights into its binding partners and the structural basis for its activity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) has been a key technique for characterizing the direct binding of this compound to its protein targets in a label-free, real-time manner. This methodology has been particularly insightful in the study of this compound's interaction with coagulation factors.

Research has demonstrated that this compound directly binds to factor Xa (fXa). nih.gov SPR analysis was employed to assess the binding of this compound to both inactivated fXa (BEGR-fXai) and its Gla-domainless form (BEGR-gd-fXai). nih.govresearchgate.net The results showed a concentration-dependent binding of this compound to both forms of the protein. researchgate.netplos.org The apparent affinities were determined to be 83 μM for BEGR-fXai and 36 μM for BEGR-gd-fXai. researchgate.net

Significantly, a structurally related but functionally inactive analog, N-acetyl sulfatide, showed no binding to BEGR-gd-fXai even at a concentration of 125 μM, highlighting the specificity of the interaction and the crucial role of the free amine group on this compound for its anticoagulant effects. nih.govresearchgate.netresearchgate.net Furthermore, control experiments using other vitamin K-dependent proteins, BEGR-fVIIai and BEGR-fIXai, also showed no detectable binding to this compound, further confirming the specificity of the this compound-fXa interaction. researchgate.net

Table 1: SPR Analysis of this compound Binding to Factor Xa Variants

| Analyte | Ligand | Apparent Affinity (K_D) | Key Observation | Reference |

| This compound | BEGR-fXa_i | 83 µM | Concentration-dependent binding | researchgate.net |

| This compound | BEGR-gd-fXa_i | 36 µM | Higher affinity compared to fXa | researchgate.net |

| N-acetyl sulfatide | BEGR-gd-fXa_i | No binding detected | Demonstrates specificity of interaction | researchgate.netresearchgate.net |

This table summarizes the key findings from SPR studies on the interaction between this compound and factor Xa, highlighting the binding affinities and specificity.

Fluorescence Spectroscopy

Fluorescence spectroscopy has complemented SPR data by providing further evidence and mechanistic details of this compound's molecular interactions, particularly with factor Xa. nih.gov These studies often utilize fluorescently-labeled proteins to monitor binding events.

The binding of fluorescently-labeled fXa to this compound has been demonstrated, confirming the interaction observed in SPR studies. nih.gov In these experiments, the titration of this compound to a solution of dansyl-labeled, inactivated fXa (DEGR-fXai) resulted in a change in fluorescence intensity, indicative of binding. researchgate.net

Interestingly, the presence of phospholipid vesicles (PC/PS) was found to enhance the binding affinity of this compound for DEGR-fXai. nih.gov The half-maximal effective concentration (EC50) for this compound binding was 80 μM in the absence of PC/PS vesicles and decreased to 50 μM in their presence. researchgate.net This suggests that when fXa is bound to a phospholipid surface, its conformation is altered in a way that promotes a more robust interaction with this compound. researchgate.net The fluorescence changes were reversible upon the addition of EDTA, which chelates the calcium ions necessary for the protein's structure and interactions. researchgate.net

Table 2: Fluorescence Spectroscopy of this compound and Factor Xa Interaction

| Condition | EC50 of this compound Binding to DEGR-fXa_i | Interpretation | Reference |

| Without PC/PS vesicles | 80 µM | Baseline binding affinity | researchgate.net |

| With PC/PS vesicles | 50 µM | Enhanced binding affinity | researchgate.net |

This table illustrates the effect of phospholipid vesicles on the binding affinity of this compound to factor Xa as determined by fluorescence spectroscopy.

Molecular Dynamics Simulations and Docking

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interactions between molecules at an atomic level. nih.govnih.govuci.edu These methods have been applied to understand the interaction between this compound and α-synuclein, a protein implicated in Parkinson's disease.

Enhanced-pressure molecular dynamics simulations, combined with hotspot mapping and molecular docking, have indicated that this compound, but not its acylated form sulfatide, can directly interact with α-synuclein. researchgate.net The simulations suggest that the interaction is mediated through the amine group of this compound, which binds to a region of α-synuclein encompassing amino acid residues H50, G51, and A53. researchgate.net This region is significant because it is a known location for missense mutations associated with Parkinson's disease that enhance α-synuclein aggregation. researchgate.net

Cellular and Animal Models for Mechanistic Studies

To investigate the physiological and pathological effects of this compound, various cellular and animal models have been developed and utilized. These models are crucial for dissecting the molecular mechanisms underlying this compound's activity in a biological context.

Cell Culture Systems (e.g., Neural Precursor Cells, Macrophages, Astrocytoma Cells)

Cell culture systems provide a controlled environment to study the effects of this compound on specific cell types.

Neural Precursor Cells: Studies using the B35 neuroblastoma cell line, a model for neural precursor cells, have shown that this compound can act as an extracellular signal that regulates cell migration. nih.gov Specifically, this compound was found to rapidly induce process retraction and cell rounding. nih.gov This effect is mediated by a rapid increase in intracellular calcium concentration. nih.gov While these cells express the this compound receptor S1P3, the observed effects were not blocked by S1P3 inhibitors, suggesting the involvement of an alternative signaling pathway. nih.govresearchgate.net

Macrophages and Microglial Cells: Research has demonstrated that murine macrophages and microglial cells from arylsulfatase A (ASA)-deficient mice possess an endo-N-deacylase activity capable of cleaving the N-linked fatty acid from sulfatide to produce this compound. nih.govnih.gov This was shown by the release of a fluorescently labeled fatty acid from sulfatide in these cells, an activity absent in ASA-deficient astrocytoma cells. nih.gov

Astrocytoma Cells: An ASA-deficient astrocytoma cell line that lacks the aforementioned deacylase activity was instrumental in identifying the enzyme responsible for this compound formation. nih.govresearchgate.net By overexpressing various deacylases in these cells, fatty acid amide hydrolase (FAAH) was identified as the enzyme capable of hydrolyzing sulfatide. nih.govresearchgate.net

Genetically Modified Animal Models (e.g., Arylsulfatide A-Deficient Mice, FAAH-Deficient Mice)

Genetically modified animal models are indispensable for studying the in vivo consequences of altered this compound metabolism.

Arylsulfatase A (ASA)-Deficient Mice: Mice with a targeted disruption of the arylsulfatase A gene (ASA-deficient mice) serve as a model for metachromatic leukodystrophy (MLD). researchgate.netprovendis.info These mice accumulate sulfatide, and importantly, also show an accumulation of this compound in the brain. researchgate.netucl.ac.uk The ASA-deficient mouse model has been crucial for investigating the role of this compound in the pathogenesis of MLD. researchgate.net To create a model with a more severe phenotype that better mimics human MLD, a second transgenic model was generated that overexpresses the sulfatide-synthesizing enzyme galactose-3-O-sulfotransferase in addition to the ASA deficiency. provendis.info

FAAH-Deficient Mice: To investigate the in vivo role of fatty acid amide hydrolase (FAAH) in this compound metabolism, FAAH-deficient mice were crossbred with MLD mice. nih.gov The resulting FAAH-deficient MLD mice exhibited a significant 18.4% reduction in brain this compound levels compared to FAAH-expressing MLD mice. nih.gov Unexpectedly, despite the known cytotoxicity of this compound, the genetic inactivation of FAAH exacerbated the MLD phenotype. nih.govnih.gov These mice showed worsened motor coordination, increased anxiety-related behaviors, aggravated peripheral neuropathy, and a reduced lifespan. nih.govnih.gov This suggests a protective role for FAAH in the context of MLD. nih.gov

Advanced Analytical and Research Methodologies

Advanced Applications in Disease Modeling

Methodologies employing high-performance liquid chromatography (HPLC) have been pivotal in elucidating the developmental profile of lysosulfatide, particularly in animal models of lysosomal storage diseases. researchgate.netnih.gov Studies utilizing arylsulfatase A (ASA) deficient mice, a model for metachromatic leukodystrophy (MLD), have tracked the concentration of this compound in brain tissue over the lifespan of both normal (ASA +/+) and ASA-deficient (ASA -/-) animals. researchgate.netnih.govnih.gov

In normal mice, this compound is detectable in the brain from as early as 1.8 months of age. researchgate.netnih.govnih.gov Its concentration level stabilizes and remains constant at approximately 1 pmol/mg of wet tissue from the age of 8.8 months up to 23.1 months. researchgate.netnih.govnih.gov This suggests a baseline level of this lipid is maintained throughout normal adult life. researchgate.net

Conversely, in ASA-deficient mice, a distinct developmental accumulation is observed. researchgate.netnih.gov The concentration of this compound in the brain of these mice shows a progressive increase with age, beginning after one month. researchgate.netnih.gov The levels continue to rise significantly, reaching a peak of around 30 pmol/mg of wet tissue at approximately 18.5 months, after which a slight decline may occur. nih.gov This age-dependent accumulation in the ASA null mutant mouse model highlights its utility in studying the pathogenic role of this compound over time. researchgate.netnih.govnih.gov

Table 1: Developmental Profile of this compound in Mouse Brain Tissue

| Genotype | Age | This compound Concentration (pmol/mg wet tissue) | Observation |

|---|---|---|---|

| Normal (ASA +/+) | 1.8 months | Detectable | First detection in the developmental timeline. researchgate.netnih.govnih.gov |

| Normal (ASA +/+) | ≥ 8.8 months | ~1.0 | Levels remain constant throughout adulthood. researchgate.netnih.govnih.gov |

| ASA-deficient (-/-) | > 1 month | Increasing | Accumulation begins compared to the normal counterpart. researchgate.netnih.gov |